4-(morpholine-4-sulfonyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide
CAS No.: 2034497-21-5
Cat. No.: VC11790359
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034497-21-5 |
|---|---|
| Molecular Formula | C20H20N4O4S2 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 4-morpholin-4-ylsulfonyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C20H20N4O4S2/c25-20(23-13-18-19(22-7-6-21-18)16-5-12-29-14-16)15-1-3-17(4-2-15)30(26,27)24-8-10-28-11-9-24/h1-7,12,14H,8-11,13H2,(H,23,25) |
| Standard InChI Key | OGZWASRDKMXKCY-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Introduction
IUPAC Name
4-(morpholine-4-sulfonyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide.
Molecular Formula
C18H18N4O4S2.
Key Functional Groups
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Benzamide Core: Provides structural rigidity and potential hydrogen bonding sites.
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Morpholine-Sulfonyl Group: Enhances solubility and may interact with biological targets through sulfonamide functionality.
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Pyrazine Ring: Known for its electron-deficient aromaticity, often used in drug design for targeting enzymes or receptors.
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Thiophene Ring: A sulfur-containing heterocycle that can modulate lipophilicity and binding affinity to biological targets.
General Synthesis Strategy
The synthesis of this compound likely involves:
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Preparation of the Benzamide Core:
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Substitution reaction to introduce the morpholine-sulfonyl group at the para position of the benzene ring.
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Coupling of the benzamide moiety with an appropriate linker.
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Formation of the Pyrazinyl-Thiophene Substituent:
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Thiophene functionalization followed by coupling with a pyrazine derivative.
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Final Coupling Reaction:
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The thiophene-pyrazine moiety is attached to the benzamide core via an amide bond-forming reaction.
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This multi-step synthesis requires precise control of reaction conditions to ensure regioselectivity and purity.
Expected Techniques for Structural Confirmation
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NMR Spectroscopy (1H and 13C):
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Signals from aromatic protons on the benzene, thiophene, and pyrazine rings.
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Distinct peaks for morpholine protons and amide NH group.
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Infrared Spectroscopy (IR):
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Characteristic sulfonamide stretching vibrations (~1150–1350 cm⁻¹).
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Amide C=O stretch (~1650 cm⁻¹).
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Mass Spectrometry (MS):
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Molecular ion peak at m/z ~418 corresponding to the molecular weight.
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Elemental Analysis:
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Confirms the presence of C, H, N, O, and S in expected ratios.
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Potential Applications
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Pharmacological Activity:
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The combination of sulfonamide and heterocyclic moieties suggests potential as an enzyme inhibitor (e.g., kinases or proteases).
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Pyrazine-thiophene derivatives have shown promise in antimicrobial, anticancer, and anti-inflammatory research.
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Molecular Docking Studies:
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Likely tested in silico for binding affinity against specific biological targets such as protein kinases or other enzymes.
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Sulfonamide groups are known for their role in modulating protein-ligand interactions.
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Therapeutic Areas
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Anti-inflammatory agents due to potential inhibition of pathways like 5-lipoxygenase.
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Antimicrobial agents targeting bacterial or fungal pathogens.
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Anticancer compounds leveraging thiophene-pyrazine scaffolds for receptor-specific binding.
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